molecular formula C16H9ClN2O5 B5875202 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5875202
M. Wt: 344.70 g/mol
InChI Key: AAOONEYYWBNBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. Additionally, it has been reported to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Moreover, it has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is that it has relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X. One area of interest is exploring its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X and to determine its potential use in treating various diseases. Finally, there is a need for more studies to investigate the safety and toxicity of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X in humans.

Synthesis Methods

The synthesis of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then treated with ammonia to obtain the final product. This method has been reported to yield high purity and yield of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X.

Scientific Research Applications

2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Several studies have reported the effectiveness of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X in inhibiting the growth of cancer cells and reducing inflammation in various animal models.

properties

IUPAC Name

2-(5-carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O5/c17-11-4-2-7(13(18)20)6-12(11)19-14(21)9-3-1-8(16(23)24)5-10(9)15(19)22/h1-6H,(H2,18,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOONEYYWBNBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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